2-Methyl-6-propan-2-ylpyran-4-one
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Overview
Description
2-Methyl-6-propan-2-ylpyran-4-one , also known by its IUPAC name 4-Methoxy-6-methyl-2H-pyran-2-one , is a chemical compound with the molecular formula C9H12O2 . It falls within the class of pyranones and exhibits interesting properties due to its unique structure .
Synthesis Analysis
The synthesis of 2-Methyl-6-propan-2-ylpyran-4-one involves specific chemical reactions. While I don’t have access to specific papers, literature suggests that it can be prepared through various methods, including cyclization reactions of suitable precursors. Researchers have explored both traditional organic synthesis routes and more modern approaches. Further investigation into the synthetic pathways would provide valuable insights .
Molecular Structure Analysis
The compound’s molecular structure consists of a pyranone ring (a six-membered oxygen-containing heterocycle) with a methyl group at position 6 and a methoxy group at position 4. The propan-2-yl (isopropyl) group is attached to the pyranone ring. The arrangement of atoms and functional groups significantly influences its chemical behavior and reactivity .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
2-methyl-6-propan-2-ylpyran-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6(2)9-5-8(10)4-7(3)11-9/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCPUSUFIVFIAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(O1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 45095857 |
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